

An In-depth Technical Guide to the Physical and Chemical Properties of Talatisamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Talatisamine, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered significant interest within the scientific community for its notable biological activities, particularly its role as a potassium channel blocker with neuroprotective properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Talatisamine**, detailed experimental protocols for its isolation, characterization, and biological evaluation, and a visualization of its known signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

Talatisamine presents as a crystalline solid.[1] Its core structure is a complex hexacyclic aconitane skeleton.[2][3]

Identification and Formula



Property	Value	Reference
CAS Number	20501-56-8	[1][4][5][6]
Molecular Formula	C24H39NO5	[1][4][5][6]
Molecular Weight	421.57 g/mol	[5][7]
IUPAC Name	(1S,2R,3R,4S,5S,6S,8S,9S,13 S,16S,17R)-11-ethyl-6,16- dimethoxy-13- (methoxymethyl)-11- azahexacyclo[7.7.2.1 ² , ⁵ .0 ¹ , ¹⁰ .0 ³ , ⁸ .0 ¹³ , ¹⁷]nonadecane-4,8-diol	
Synonyms	Talatizamine	[5][7]

Physical Properties

Property	Value	Reference
Melting Point	151-152 °C	[1]
Boiling Point (Predicted)	533.9 ± 50.0 °C	[1]
Appearance	Crystalline solid	[1][6]

Solubility



Solvent	Solubility	Reference
Dimethylformamide (DMF)	1 mg/mL	[1][6]
Dimethyl sulfoxide (DMSO)	2 mg/mL	[1][6]
Ethanol	10 mg/mL	[1][6]
1M Hydrochloric Acid (HCl)	100 mg/mL (Sonication recommended)	[8]
Chloroform	Soluble	[8]
Dichloromethane	Soluble	[8]
Ethyl Acetate	Soluble	[8]
Acetone	Soluble	[8]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **Talatisamine**. The following sections summarize the key spectral features. For complete, assigned spectra, refer to the supplementary information of the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are essential for elucidating the complex, three-dimensional structure of **Talatisamine**. Complete spectral data can be found in the supporting information of publications detailing its total synthesis.[6]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **Talatisamine**.



Technique	Key Findings	Reference
Electrospray Ionization (ESI-MS)	[M+H]+ ion observed at m/z 422.29042	
Gas Chromatography-Mass Spectrometry (GC-MS)	Fragmentation pattern available in spectral databases.	

Infrared (IR) Spectroscopy

FTIR spectroscopy reveals the presence of key functional groups within the **Talatisamine** molecule. Detailed spectra are available in the supplementary materials of synthetic studies.[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of **Talatisamine**.

Isolation and Purification of Diterpenoid Alkaloids from Aconitum Species

The following is a general protocol for the extraction and isolation of diterpenoid alkaloids, including **Talatisamine**, from Aconitum plant material.

3.1.1. Extraction

- Air-dry and powder the roots of the selected Aconitum species.
- Macerate the powdered plant material with 95% ethanol at room temperature for a period of 7-10 days, with occasional shaking.
- Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
- Suspend the crude extract in a 2% aqueous solution of tartaric acid and partition with ethyl acetate to remove non-alkaloidal constituents.



- Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.
- Extract the aqueous layer exhaustively with chloroform to obtain the crude alkaloid fraction.

3.1.2. Chromatographic Separation

- Subject the crude alkaloid fraction to column chromatography on silica gel.
- Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., Chloroform:Methanol, 100:0 to 80:20).
- Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol:Ammonia, 95:5:0.5) and visualizing with Dragendorff's reagent.
- Combine fractions containing compounds with similar Rf values.
- Further purify the combined fractions using preparative TLC or repeated column chromatography to isolate pure **Talatisamine**.

Electrophysiological Measurement of Delayed Rectifier Potassium Current (I_k)

The following protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of **Talatisamine** on delayed rectifier potassium currents (Ik) in cultured hippocampal neurons.

3.2.1. Cell Culture

- Isolate hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rats.
- Plate the neurons on poly-L-lysine-coated glass coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
- Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
- Use neurons cultured for 7-10 days for electrophysiological recordings.



3.2.2. Electrophysiology

- Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl,
 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, and 2 Na₂ATP (pH adjusted to 7.2 with KOH).
- Establish a whole-cell patch-clamp configuration.
- To elicit I_k, hold the membrane potential at -80 mV and apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 400 ms.
- Record currents using a patch-clamp amplifier and digitize the data.
- Apply Talatisamine at various concentrations to the external solution to determine its effect on lk.

Neuroprotection Assay using MTT

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the neuroprotective effects of **Talatisamine** against amyloid- β (A β)-induced cytotoxicity.

- Seed primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well.
- After 24 hours, pre-treat the cells with various concentrations of Talatisamine for 2 hours.
- Following pre-treatment, expose the cells to aggregated A β_{25-35} (25 μ M) for 48 hours.
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.



- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the use of flow cytometry to quantify apoptosis in neuronal cells treated with Aß and **Talatisamine**.

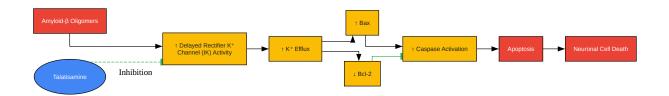
- Plate cortical neurons in 6-well plates and treat with Talatisamine and/or Aβ as described in the neuroprotection assay.
- After treatment, harvest the cells by trypsinization and wash twice with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cells.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway and Logical Relationships

Talatisamine exerts its neuroprotective effects primarily through the inhibition of the delayed rectifier potassium channel (I_k). This action mitigates the cytotoxic cascade initiated by amyloid- β oligomers.



Neuroprotective Signaling Pathway of Talatisamine

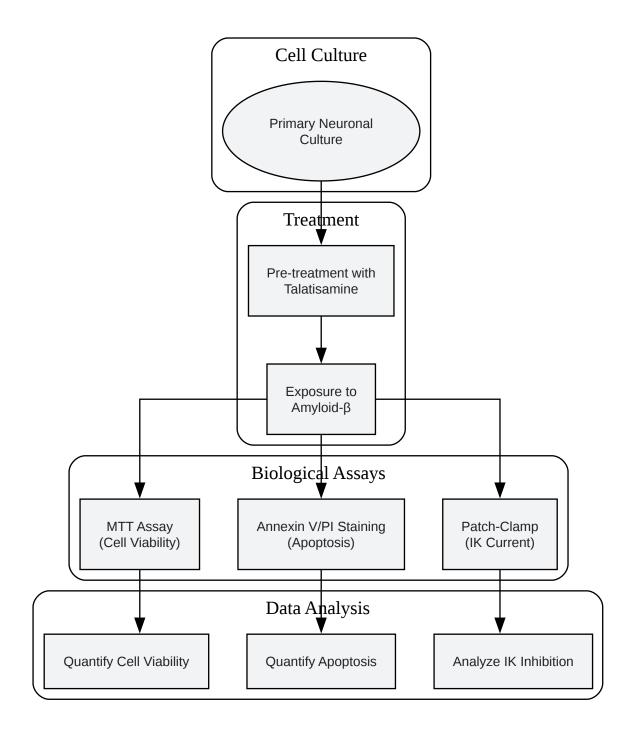


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Caption: Neuroprotective signaling pathway of **Talatisamine** against amyloid-β induced toxicity.

Experimental Workflow for Assessing Neuroprotection





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